3,5-Dinitrobenzohydrazide

Vue d'ensemble

Description

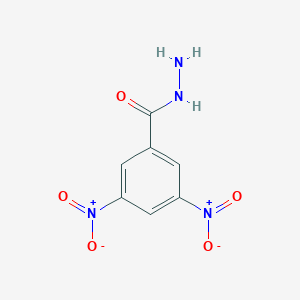

3,5-Dinitrobenzohydrazide is an organic compound with the molecular formula C7H6N4O5 It is characterized by the presence of two nitro groups (-NO2) attached to a benzene ring and a hydrazide group (-CONHNH2)

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzohydrazide can be synthesized through the reaction of methyl 3,5-dinitrobenzoate with hydrazine hydrate. The process involves the following steps:

- Dissolve methyl 3,5-dinitrobenzoate in ethanol at 0°C.

- Add 80% hydrazine hydrate dropwise to the solution while stirring.

- Stir the mixture at room temperature for 4 hours.

- Filter the precipitated product and rinse it with ethanol and diethyl ether .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process mentioned above can be scaled up for industrial applications. The key factors in industrial production would include maintaining reaction conditions, ensuring purity, and optimizing yield.

Analyse Des Réactions Chimiques

Types of Reactions: 3,5-Dinitrobenzohydrazide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups (-NH2) under suitable conditions.

Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming derivatives such as N-acylhydrazones.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: Reagents such as acyl chlorides or aldehydes can be used to form N-acylhydrazones under mild conditions.

Major Products:

Reduction: The reduction of this compound yields 3,5-diaminobenzohydrazide.

Substitution: The reaction with acyl chlorides or aldehydes forms various N-acylhydrazone derivatives

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organic Synthesis

3,5-Dinitrobenzohydrazide serves as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions facilitate the formation of nitro derivatives, amino derivatives, and various substituted benzylidene derivatives depending on the electrophile used.

Derivatives and Their Properties

Research has demonstrated that derivatives of this compound can exhibit diverse properties. For instance, esters and amides derived from 3,5-dinitrobenzoic acid have been synthesized and evaluated for their antifungal activities against various strains of Candida. The most potent derivative identified was ethyl 3,5-dinitrobenzoate, which exhibited significant antifungal activity with MIC values as low as 100 µg/mL .

Biological Applications

Antimicrobial and Anticancer Properties

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anticancer properties. Studies have shown that modifications to the hydrazide structure can enhance its efficacy against various pathogens. For example, certain derivatives have demonstrated selective inhibition against Chlamydia trachomatis, a common sexually transmitted infection . The development of new N-acylhydrazones based on this compound has shown promise in overcoming antibiotic resistance while maintaining safety for beneficial bacteria .

Case Study: Anticancer Activity

A study focused on the synthesis of oxadiazole derivatives from this compound indicated potential anticancer activities. These derivatives were synthesized through a reaction with cyanogen bromide and evaluated for their efficacy in inhibiting cancer cell growth . The findings suggest that structural modifications can lead to compounds with enhanced bioactivity.

Medicinal Chemistry

Drug Development Potential

Given its unique structural features, this compound is being explored for potential use in drug development. The compound's ability to form stable complexes with biological targets makes it a candidate for further investigation in pharmaceutical applications. Its derivatives have been assessed for their pharmacokinetic properties using tools like SwissADME to predict drug-likeness and bioavailability .

Data Table: Summary of Applications

Mécanisme D'action

3,5-Dinitrobenzohydrazide can be compared with other similar compounds, such as:

3,5-Dinitrobenzoic Acid: Both compounds share the 3,5-dinitrobenzene core, but this compound has a hydrazide group, making it more reactive in forming hydrazone derivatives.

3,5-Dinitrobenzamide: This compound has an amide group instead of a hydrazide group, leading to different reactivity and applications.

Uniqueness: The presence of the hydrazide group in this compound makes it particularly valuable for synthesizing hydrazone derivatives, which have diverse biological activities and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

- 3,5-Dinitrobenzoic Acid

- 3,5-Dinitrobenzamide

- 3,5-Diaminobenzohydrazide

Activité Biologique

3,5-Dinitrobenzohydrazide (DBH) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DBH, focusing on its anticancer, antifungal, and antibacterial properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two nitro groups attached to a benzene ring with a hydrazine functional group. Its molecular formula is . The presence of multiple nitro groups enhances its reactivity and potential biological activity.

Anticancer Activity

Research has indicated that DBH and its derivatives exhibit significant anticancer properties. The mechanism of action is believed to involve the induction of apoptosis in cancer cells and interference with cellular signaling pathways.

Key Findings:

- Cytotoxicity: Various derivatives of DBH have shown cytotoxic effects against several cancer cell lines. For instance, studies demonstrated that certain hydrazone derivatives synthesized from DBH exhibited varying degrees of enzyme inhibition and antioxidant activities, which are crucial for anticancer efficacy.

- Mechanism: The proposed mechanisms include the disruption of mitochondrial function and the activation of caspases leading to programmed cell death .

Antifungal Activity

DBH has also been evaluated for its antifungal properties. Recent studies have highlighted its effectiveness against various fungal strains.

Antifungal Potency:

- Minimum Inhibitory Concentration (MIC): Ethyl 3,5-dinitrobenzoate, a derivative of DBH, showed potent antifungal activity against Candida albicans with an MIC of 125 µg/mL .

- Mechanism of Action: The antifungal action involves interference with ergosterol synthesis in fungal cell membranes, indicating a multitarget mechanism .

Antibacterial Activity

The antibacterial potential of DBH has been explored against several pathogenic bacteria.

Research Insights:

- Inhibition Studies: DBH demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values reported at approximately 15.1 µg/mL .

- Synthesis of Derivatives: The synthesis of N-acylhydrazones from DBH has led to compounds with enhanced antibacterial properties, indicating that structural modifications can significantly influence biological activity .

Comparative Biological Activity Table

The following table summarizes the biological activities of this compound and its derivatives:

Case Studies

- Anticancer Study: A study involving various hydrazone derivatives derived from DBH showed promising results in inhibiting cancer cell proliferation through apoptosis induction.

- Antifungal Mechanism Exploration: Research on ethyl 3,5-dinitrobenzoate revealed its mechanism involved disruption of fungal membrane integrity and ergosterol synthesis interference.

- Antibacterial Efficacy: Investigations into the antibacterial properties demonstrated that modifications to DBH could enhance its effectiveness against common pathogens.

Propriétés

IUPAC Name |

3,5-dinitrobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O5/c8-9-7(12)4-1-5(10(13)14)3-6(2-4)11(15)16/h1-3H,8H2,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVPILVRNBBRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70183197 | |

| Record name | 3,5-Dinitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2900-63-2 | |

| Record name | 3,5-Dinitrobenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2900-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dinitrobenzohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002900632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2900-63-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dinitrobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70183197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dinitrobenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DINITROBENZOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62DQ568XMD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common reactions 3,5-Dinitrobenzohydrazide can undergo, and what are the potential biological applications of the resulting products?

A1: this compound readily reacts with aldehydes and ketones to form N-acylhydrazones. [, ] This reaction has been explored for synthesizing various heterocyclic compounds, particularly 1,3,4-oxadiazoles. [] These derivatives have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria like S. aureus and E. coli. [, ] This suggests their potential as lead compounds for developing novel antibacterial agents.

Q2: Can you provide details on the structural characterization of this compound derivatives, specifically focusing on spectroscopic data?

A2: Research indicates that techniques like ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS) are commonly employed to characterize this compound derivatives. [, ] For example, the formation of N-acylhydrazones is confirmed by the presence of characteristic peaks in their ¹H-NMR spectra. Furthermore, the structure of a 3-acetyl-2,3-dihydro-1,3,4-oxadiazole derivative synthesized from this compound was confirmed by X-ray analysis. [] These spectroscopic methods provide crucial information about the structure and purity of the synthesized compounds, which is essential for further biological evaluation and development.

Q3: Have any studies investigated the Structure-Activity Relationship (SAR) of this compound derivatives, particularly concerning their antibacterial activity?

A3: While the provided abstracts don't delve into detailed SAR studies, they highlight that incorporating a 2-cyano-5-mercapto-1,3,4-thiadiazole moiety into this compound derivatives resulted in compounds with notable activity against Staphylococcus aureus, E. coli, and Proteus mirabilis. [] This finding suggests that specific structural modifications to the this compound scaffold can significantly influence its antibacterial properties and warrant further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.